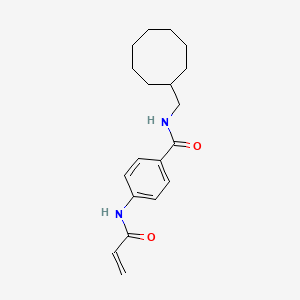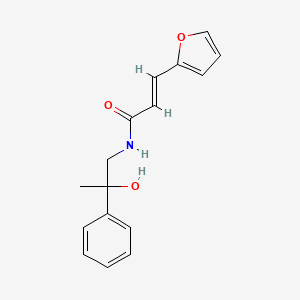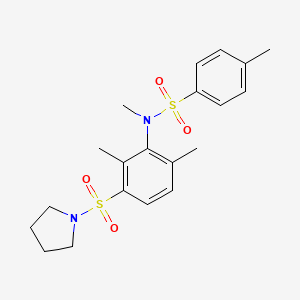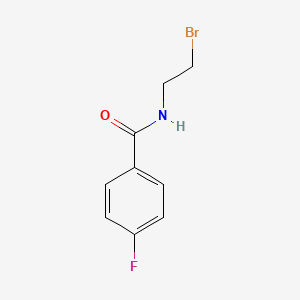
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide, also known as CMPI, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied in various scientific research applications. One of the most significant applications is in cancer research, where N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
Mecanismo De Acción
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide targets the PP2A protein by binding to its catalytic subunit, inhibiting its activity. PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases. By inhibiting PP2A, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide can induce cell death in cancer cells and potentially treat various diseases.
Biochemical and Physiological Effects:
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to induce cell death in cancer cells by inhibiting PP2A activity. Additionally, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and cardiovascular diseases. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to improve cognitive function in animal models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for PP2A. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide does not target other phosphatases, making it a useful tool for studying the role of PP2A in various cellular processes. However, one limitation of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide research. One direction is to further investigate its potential as a cancer therapy. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its potential as a therapy for neurodegenerative diseases, such as Alzheimer's disease. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown to improve cognitive function in animal models, and further studies are needed to determine its potential in humans. Additionally, more studies are needed to investigate the potential of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in cardiovascular diseases and other diseases where PP2A dysregulation has been implicated.
Métodos De Síntesis
The synthesis of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with cyclooctylmethyl bromide to form N-(cyclooctylmethyl)-4-aminobenzamide. This intermediate is then reacted with propionyl chloride to form N-(cyclooctylmethyl)-4-(propionylamino)benzamide. Finally, the propionyl group is replaced with a prop-2-enoyl group using propargylamine and palladium-catalyzed cross-coupling reaction to yield N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide.
Propiedades
IUPAC Name |
N-(cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-18(22)21-17-12-10-16(11-13-17)19(23)20-14-15-8-6-4-3-5-7-9-15/h2,10-13,15H,1,3-9,14H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSDPOSKMEFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2646889.png)
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646890.png)
![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2646896.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2646899.png)



![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2646903.png)
![2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile](/img/structure/B2646904.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide](/img/structure/B2646906.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate](/img/structure/B2646908.png)
